

N-Boc-L-prolinal CAS number and structure

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Compound of Interest		
Compound Name:	N-Boc-L-Prolinal	
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An In-depth Technical Guide to N-Boc-L-prolinal

Introduction

N-Boc-L-prolinal, with the CAS number 69610-41-9, is a chiral N-protected amino aldehyde derived from the amino acid L-proline.[1][2][3] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and the aldehyde functional group at the C-terminus makes it a highly versatile and valuable building block in organic synthesis.[4][5] Its unique structural features allow for precise chemical manipulations, making it a crucial intermediate in the development of complex pharmaceuticals, peptide mimetics, and natural products.[5][6] This guide provides a comprehensive overview of **N-Boc-L-prolinal**, including its chemical properties, a detailed synthesis protocol, and its applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

N-Boc-L-prolinal is systematically named tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate.[2] [4] The structure features a pyrrolidine ring characteristic of proline, with the nitrogen atom incorporated into a carbamate linkage with a tert-butyl group (the Boc protecting group). The carboxyl group of the parent amino acid is replaced by an aldehyde functional group.

Chemical Structure:

IUPAC Name: tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate[2]

CAS Number: 69610-41-9[1][2][3]



- Molecular Formula: C10H17NO3[1][2][3]
- SMILES: CC(C)(C)OC(=0)N1CCC[C@H]1C=O[2]
- InChi Key: YDBPZCVWPFMBDH-QMMMGPOBSA-N[2][3]

Physicochemical Properties

N-Boc-L-prolinal is typically a clear, light yellow, viscous liquid at room temperature.[4][6] A summary of its key quantitative properties is presented in the table below.

Property	Value	Source
Molecular Weight	199.25 g/mol	[1][2][3]
Appearance	Clear light yellow viscous liquid	[4][6]
Density	1.063 g/mL at 25 °C	[3][6][7]
Boiling Point	211 °C	[2][6][7]
Refractive Index (n20/D)	1.462	[3][6]
Optical Activity ([α]20/D)	-101° (c = 0.66 in chloroform)	[3]
Solubility	Slightly soluble in water; Soluble in chloroform	[4][6][7]
Storage Temperature	0-5°C or -20°C	[3][6]

Synthesis of N-Boc-L-prolinal

N-Boc-L-prolinal is commonly synthesized by the oxidation of its corresponding alcohol, N-Boc-L-prolinol. The Swern oxidation is a widely used method for this conversion due to its mild reaction conditions and high yields.

Experimental Protocol: Swern Oxidation of N-Boc-L-prolinol[1]

This protocol describes the synthesis of (S)-(+)-N-Boc-2-Prolinal from (S)-(+)-N-Boc-2-Prolinol.



Materials:

- (S)-(+)-N-Boc-2-Prolinol (CAS: 69610-40-8)[8]
- Dimethyl sulfoxide (DMSO)
- Oxalyl chloride
- Dichloromethane (CH₂Cl₂)
- Triethylamine (TEA)
- Sodium sulfate (Na₂SO₄), anhydrous
- Water
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:

- In a flask equipped with a stirrer and under an inert atmosphere, dissolve DMSO (5.86 mL, 75.8 mmol) in 120 mL of CH₂Cl₂.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add oxalyl chloride (4.40 mL, 50.4 mmol) dropwise to the cooled solution. Stir the mixture for 10 minutes.
- In a separate flask, prepare a solution of (S)-(+)-N-Boc-2-Prolinol (5.08 g, 25.2 mmol) in 50 mL of CH₂Cl₂.
- Add the N-Boc-L-prolinol solution dropwise to the reaction mixture at -78 °C. Stir for 20 minutes.
- Add triethylamine (14.1 mL, 100 mmol) dropwise to the mixture.

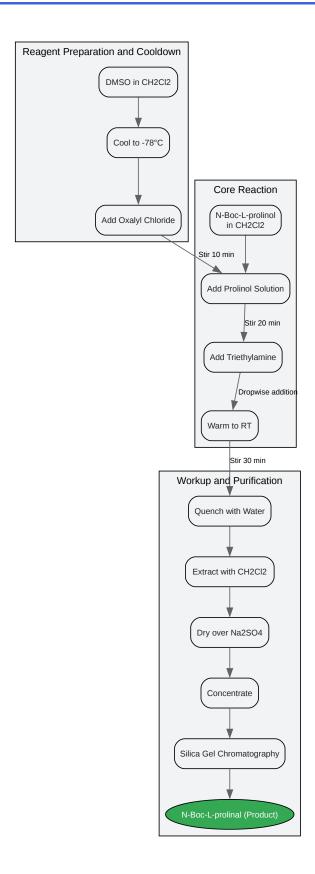




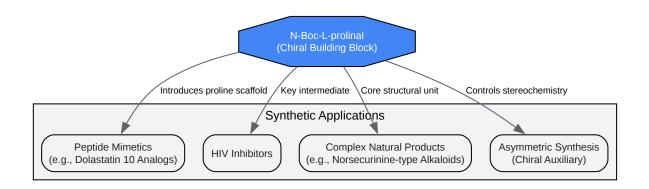


- Allow the reaction mixture to warm to room temperature and continue stirring for an additional 30 minutes.
- Quench the reaction by adding 50 mL of water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 100 mL portions of CH₂Cl₂.
- Combine the organic layers and dry over anhydrous Na2SO4.
- Filter the drying agent and concentrate the organic solution under reduced pressure to obtain a crude oil.
- Purify the crude product by silica gel chromatography using a mobile phase of 25% ethyl acetate in hexanes.
- The final product, N-Boc-L-prolinal, is obtained as a light yellow oil (5.0 g, 99% yield).[1]









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